molecular formula C8H4N2S B1293421 2-(Thiophen-2-ylmethylene)malononitrile CAS No. 28162-32-5

2-(Thiophen-2-ylmethylene)malononitrile

Cat. No. B1293421
CAS RN: 28162-32-5
M. Wt: 160.2 g/mol
InChI Key: VABTYALPMVDJSR-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and stored between 2°C and 8°C .

Synthesis Analysis

The synthesis of this compound involves the reaction of malononitrile with 2-thiophenecarbaldehyde. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of 2-(Thiophen-2-ylmethylene)malononitrile .


Molecular Structure Analysis

The compound’s molecular structure consists of a malononitrile core (two cyano groups) attached to a thiophene ring through a methylene group. The thiophene ring imparts aromaticity and contributes to the compound’s overall stability .


Chemical Reactions Analysis

  • Michael Addition : The cyano groups make the compound susceptible to Michael addition reactions with nucleophiles .

Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Scientific Research Applications

    Medicinal Chemistry

    Thiophene-based analogs, including 2-(Thiophen-2-ylmethylene)malononitrile, have been studied by a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

    Industrial Chemistry

    Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors.

    Material Science

    Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors.

    Organic Field-Effect Transistors (OFETs)

    Thiophene-based molecules, such as 2-(Thiophen-2-ylmethylene)malononitrile, can be used in the fabrication of OFETs.

    Organic Light-Emitting Diodes (OLEDs)

    Thiophene-based compounds are also used in the development of OLEDs, which are leading technologies for full-color display panels and eco-friendly lighting sources.

    Corrosion Inhibitors in Petroleum Applications

    In the petroleum sector, thiophene derivatives, including 2-(Thiophen-2-ylmethylene)malononitrile, are used as corrosion inhibitors. These organic inhibitors are used in the chemical cleaning of heat exchangers to dissolve inorganic scales and in the acidization of old oil and gas wells .

    Synthesis of Aminothiophene Derivatives

    2-(Thiophen-2-ylmethylene)malononitrile can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path. This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .

    Organic Solar Cells

    A comprehensive experimental study has been reported on the optical and electrical characteristics of 2-(Thiophen-2-ylmethylene)malononitrile when used as a molecular donor in an organic solar cell (OSC) device structure . A major property of this new donor-type material is an unusually deep highest-occupied molecular orbital (HOMO) level that leads to a high open-circuit voltage (Voc) . A reasonably high hole-mobility was also observed in a hole-injection diode configuration . By co-evaporating the DPTMM with C60 to promote exciton dissociation by maximizing the heterojunction area, a power conversion efficiency (PCE) of 3.0% was achieved . The maximum obtained PCE was 4.0%, which compares favorably with the state-of-the-art of high-performance OSCs .

    Synthesis of Thiophene Derivatives

    Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .

    Synthesis of 2-Tosylamido Thiophenes

    2-(Thiophen-2-ylmethylene)malononitrile can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path . This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .

Safety And Hazards

  • Precautionary Statements : Avoid inhaling dust, wear protective gloves and eyewear, and handle in a well-ventilated area .

Future Directions

Research on the compound’s applications, reactivity, and potential derivatives could lead to novel materials, catalysts, or pharmaceutical agents. Further investigations into its biological activity and potential therapeutic uses are warranted .

properties

IUPAC Name

2-(thiophen-2-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABTYALPMVDJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182427
Record name Malononitrile, (2-thienylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-ylmethylene)malononitrile

CAS RN

28162-32-5
Record name 2-(2-Thienylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28162-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophen-2-yl)malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28162-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506471
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (2-thienylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(THIOPHEN-2-YL)MALONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV12O1HY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Q Zheng, T Tao, Y Fan, Z Tian, M Chen - Dyes and Pigments, 2020 - Elsevier
A family of aggregation-induced emission (AIE) luminescent molecules D1−D5 has been designed having the same 2-(thiophen-2-ylmethylene)malononitrile (TMM) skeleton in order to …
Number of citations: 4 www.sciencedirect.com
Y Bouazizi, K Beydoun, A Romdhane, HB Jannet… - Tetrahedron letters, 2012 - Elsevier
The palladium-catalysed direct 5-arylation of heteroaromatics bearing dicyanovinyls at C2 with aryl bromides via C–H bond functionalisation allows the synthesis of a variety of new …
Number of citations: 14 www.sciencedirect.com
H Luo, S Chen, Z Liu, C Zhang, Z Cai… - Advanced functional …, 2014 - Wiley Online Library
In this paper, a new cruciform donor–acceptor molecule 2,2'‐((5,5'‐(3,7‐dicyano‐2,6‐bis(dihexylamino)benzo[1,2‐b:4,5‐b']difuran‐4,8‐diyl)bis(thiophene‐5,2‐diyl))bis (methanylylidene…
Number of citations: 93 onlinelibrary.wiley.com
FN Naghiyev, VN Khrustalev, KA Asadov… - Acta Crystallographica …, 2023 - scripts.iucr.org
In the title compound, C19H15N5S, the thiophene ring is disordered in a 0.6:0.4 ratio by an approximate 180 rotation of the ring around the C—C bond linking it to the pyridine ring. In …
Number of citations: 1 scripts.iucr.org
M Afzal, N Naeem, S Iqbal, MS Al-Buriahi… - Optical and Quantum …, 2023 - Springer
… Z1 have highest dipole moment among rest of the molecules is due to 2-Thiophen-2-ylmethylene-malononitrile end-capped acceptor moiety. Highest dipole moment of Z1 is referred to …
Number of citations: 6 link.springer.com
Z Wang, Z Liu, Z Gao, S Yang, Y Wang… - Asian Journal of …, 2017 - Wiley Online Library
The rational design of multifunctional materials with both emissive and semiconducting properties remains a challenge. A multifunctional cruciform donor–acceptor (D–A) molecule, 2,2…
Number of citations: 5 onlinelibrary.wiley.com
Z Miao, Y Luan, C Qi, D Ramella - Dalton Transactions, 2016 - pubs.rsc.org
A novel one-pot aerobic oxidation/Knoevenagel condensation reaction system was developed employing a Cu(II)/amine bifunctional, basic metal–organic framework (MOF) as the …
Number of citations: 73 pubs.rsc.org
P Güller, Z Dağalan, U Güller, U Çalışır… - Journal of Molecular …, 2021 - Elsevier
The activities of enzymes can be targeted in the treatment of some diseases. Recently, this strategy has been used frequently in the development of new drugs. Carbonic anhydrase …
Number of citations: 13 www.sciencedirect.com
GA Darwish, YA Ammar, S Al-Sharbasy, MA Migahed - 2022 - researchsquare.com
In this paper, newly synthesized pyridinone derivatives namely; 6-amino-2-oxo-1-(((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl) methylene) amino)-4-(thiophen-2-yl)-1, 2-dihydropyridine-3, 5-…
Number of citations: 2 www.researchsquare.com
IH El Azab, RB Bakr, NAA Elkanzi - Molecules, 2021 - mdpi.com
Pyrazolothiazole-substituted pyridine conjugates are an important class of heterocyclic compounds with an extensive variety of potential applications in the medicinal and …
Number of citations: 14 www.mdpi.com

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